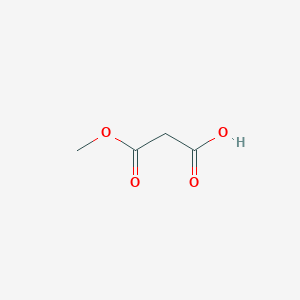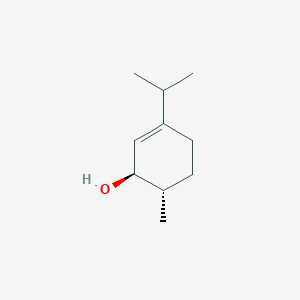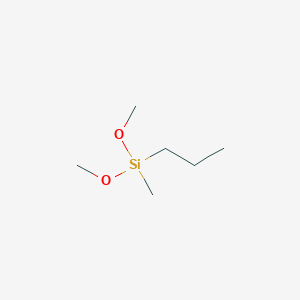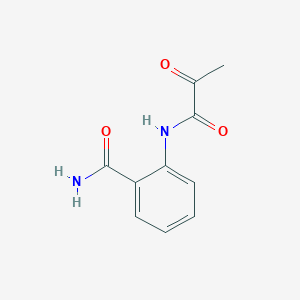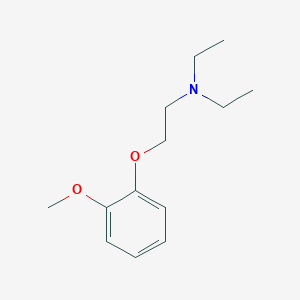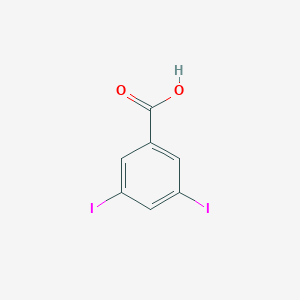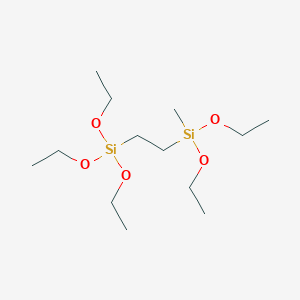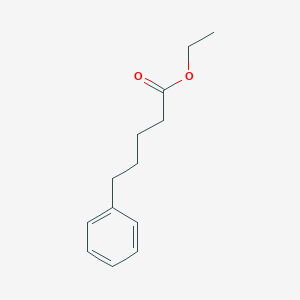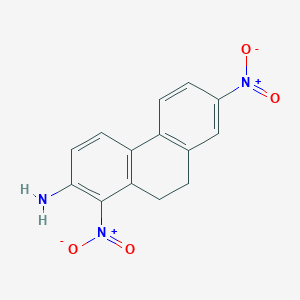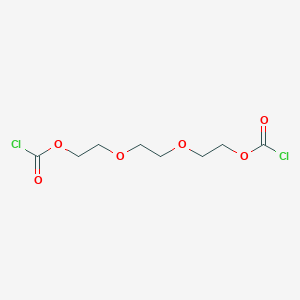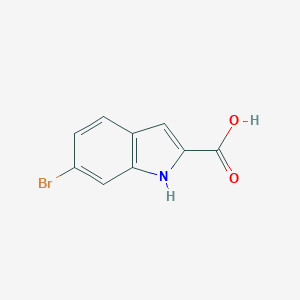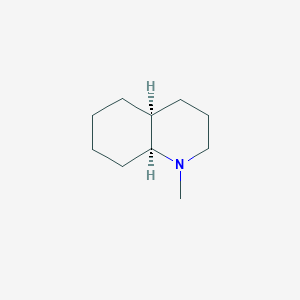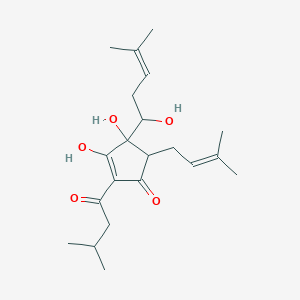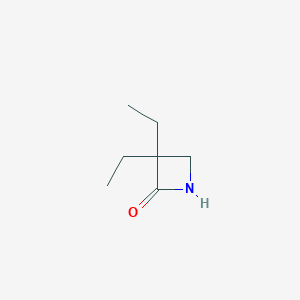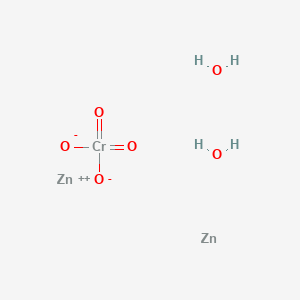
Zinc chromate oxide (Zn2(CrO4)O), monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc chromate oxide (Zn2(CrO4)O), monohydrate, is a chemical compound that has drawn the attention of scientists due to its unique properties and potential applications. This compound is a yellow-green powder that is insoluble in water and has a melting point of 700°C. Zinc chromate oxide is widely used in the manufacturing industry as a corrosion inhibitor and pigment in paints, coatings, and plastics.
Applications De Recherche Scientifique
Zinc chromate oxide has been extensively studied for its potential applications in various fields. In the manufacturing industry, it is used as a corrosion inhibitor due to its ability to form a protective layer on the surface of metals. It is also used as a pigment in paints, coatings, and plastics due to its unique color properties. In the field of materials science, Zinc chromate oxide has been studied for its potential applications in energy storage devices, such as batteries and capacitors. It has also been studied for its potential use as a photocatalyst for water splitting and degradation of organic pollutants.
Mécanisme D'action
The mechanism of action of Zinc chromate oxide is not well understood, but it is believed to form a protective layer on the surface of metals, preventing corrosion. It is also believed to have photocatalytic properties, which could be useful for energy storage and environmental remediation applications.
Effets Biochimiques Et Physiologiques
Zinc chromate oxide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause respiratory and skin irritation. It is also classified as a carcinogen by the International Agency for Research on Cancer (IARC).
Avantages Et Limitations Des Expériences En Laboratoire
Zinc chromate oxide has several advantages and limitations for lab experiments. One advantage is its unique color properties, which make it useful as a pigment in paints and coatings. Another advantage is its potential as a photocatalyst for energy storage and environmental remediation applications. However, its toxicity and carcinogenic properties make it challenging to work with, and special precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on Zinc chromate oxide. One direction is to study its potential as a photocatalyst for energy storage and environmental remediation applications. Another direction is to study its toxicity and carcinogenic properties to better understand its potential health effects. Additionally, further research is needed to develop methods for synthesizing high-purity Zinc chromate oxide for use in various applications.
Méthodes De Synthèse
The synthesis of Zinc chromate oxide involves the reaction between zinc oxide and potassium chromate in the presence of a catalyst. The reaction is carried out at high temperatures, typically around 700°C. The resulting product is then washed and dried to obtain the final product. The purity of the compound is crucial for its applications, and several methods have been developed to ensure high purity.
Propriétés
Numéro CAS |
15930-94-6 |
|---|---|
Nom du produit |
Zinc chromate oxide (Zn2(CrO4)O), monohydrate |
Formule moléculaire |
CrH4O6Zn2 |
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
zinc;dioxido(dioxo)chromium;zinc;dihydrate |
InChI |
InChI=1S/Cr.2H2O.4O.2Zn/h;2*1H2;;;;;;/q;;;;;2*-1;;+2 |
Clé InChI |
NEVCFEXVIDHOKC-UHFFFAOYSA-N |
SMILES |
O.O.[O-][Cr](=O)(=O)[O-].[Zn].[Zn+2] |
SMILES canonique |
O.O.[O-][Cr](=O)(=O)[O-].[Zn].[Zn+2] |
Autres numéros CAS |
15930-94-6 |
Solubilité |
In water, approximately 0.04 g/L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



